Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823249-05-3
VCID: VC11671642
InChI: InChI=1S/C17H24N2O3/c20-17(22-14-15-6-2-1-3-7-15)19-10-11-21-16(13-19)12-18-8-4-5-9-18/h1-3,6-7,16H,4-5,8-14H2
SMILES: C1CCN(C1)CC2CN(CCO2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H24N2O3
Molecular Weight: 304.4 g/mol

Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate

CAS No.: 1823249-05-3

Cat. No.: VC11671642

Molecular Formula: C17H24N2O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate - 1823249-05-3

Specification

CAS No. 1823249-05-3
Molecular Formula C17H24N2O3
Molecular Weight 304.4 g/mol
IUPAC Name benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C17H24N2O3/c20-17(22-14-15-6-2-1-3-7-15)19-10-11-21-16(13-19)12-18-8-4-5-9-18/h1-3,6-7,16H,4-5,8-14H2
Standard InChI Key HYXZJNAWLKDMBB-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2CN(CCO2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CCN(C1)CC2CN(CCO2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Benzyl 2-(pyrrolidin-1-ylmethyl)morpholine-4-carboxylate belongs to the morpholine derivative family, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The 2-position substitution with a pyrrolidin-1-ylmethyl group introduces a secondary amine, while the 4-position benzyl carboxylate ester enhances lipophilicity. This configuration enables diverse reactivity and interaction with biological targets .

Physicochemical Data

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₃
Molar Mass (g/mol)304.38
Density (g/cm³)1.169 ± 0.06 (Predicted)
Boiling Point (°C)437.5 ± 40.0 (Predicted)
pKa9.67 ± 0.20 (Predicted)

The predicted density and boiling point suggest moderate polarity, aligning with its potential for blood-brain barrier penetration in pharmacological contexts .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential functionalization of the morpholine core:

  • Morpholine Ring Formation: Cyclization of amino alcohols (e.g., diethanolamine) with α-haloacid chlorides under basic conditions yields the morpholine scaffold .

  • Pyrrolidine Substitution: Nucleophilic substitution at the 2-position introduces the pyrrolidin-1-ylmethyl group. For example, reaction with pyrrolidine in the presence of N,N-diisopropylethylamine (DIPEA) at 75–85°C achieves this step .

  • Benzylation: Benzyl chloroformate esterifies the 4-position carboxyl group, often using NaHCO₃ as a base to mitigate side reactions .

Industrial-Scale Manufacturing

Industrial production employs continuous flow systems to optimize yield (60–75%) and purity (>95%). Automated reactors regulate temperature and pressure, particularly for high-temperature steps (145–150°C) in sealed vessels .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with meta-chloroperoxybenzoic acid (MCPBA) or Oxone® oxidizes sulfur or nitrogen centers, yielding sulfoxide or sulfone derivatives (e.g., 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1,1-dioxide) .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols, enhancing hydrophilicity for pharmacokinetic studies .

Substitution Reactions

The benzyl ester undergoes nucleophilic displacement with amines or thiols, enabling diversification. For instance, piperazine derivatives are synthesized via amine exchange under acidic conditions .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and cholinesterase-targeting drugs. Its modular structure allows for derivatization to optimize pharmacokinetic profiles .

Case Study: Alzheimer’s Disease Research

In a 2023 study, morpholine-pyrrolidine hybrids reduced β-amyloid aggregation by 40% in vitro, highlighting their potential in neurodegenerative disease therapy .

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